4-Hydroxy-6-(3-sulphoanilino)naphthalene-2-sulphonic acid
Overview
Description
4-Hydroxy-6-(3-sulphoanilino)naphthalene-2-sulphonic acid is a chemical compound with the molecular formula C16H13NO7S2 and a molecular weight of 395.41 g/mol . This compound is known for its complex structure, which includes both hydroxyl and sulfonic acid functional groups, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
The specific synthetic routes and reaction conditions can vary, but they generally involve the use of strong acids and bases, as well as high temperatures to facilitate the reactions . Industrial production methods may include continuous flow processes to ensure consistent quality and yield.
Chemical Reactions Analysis
4-Hydroxy-6-(3-sulphoanilino)naphthalene-2-sulphonic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonic acid groups to sulfonates or other reduced forms.
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-Hydroxy-6-(3-sulphoanilino)naphthalene-2-sulphonic acid has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other complex organic molecules.
Biology: The compound’s unique structure allows it to interact with various biological molecules, making it useful in biochemical assays and studies.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Hydroxy-6-(3-sulphoanilino)naphthalene-2-sulphonic acid involves its ability to interact with various molecular targets through its hydroxyl and sulfonic acid groups. These interactions can lead to changes in the structure and function of the target molecules, affecting various biochemical pathways. The specific molecular targets and pathways involved depend on the context in which the compound is used .
Comparison with Similar Compounds
Similar compounds to 4-Hydroxy-6-(3-sulphoanilino)naphthalene-2-sulphonic acid include other naphthalene derivatives with hydroxyl and sulfonic acid groups. These compounds share similar chemical properties and reactivity but may differ in their specific applications and effectiveness. Some examples of similar compounds are:
- 4-Hydroxy-7-methylamino-2-naphthalenesulfonic acid
- 6-Hydroxynaphthalene-2-sulphonic acid
This compound is unique due to its specific substitution pattern and the presence of both hydroxyl and sulfonic acid groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-hydroxy-6-(3-sulfoanilino)naphthalene-2-sulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO7S2/c18-16-9-14(26(22,23)24)6-10-4-5-12(8-15(10)16)17-11-2-1-3-13(7-11)25(19,20)21/h1-9,17-18H,(H,19,20,21)(H,22,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSDXXYNYKPLONE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)O)NC2=CC3=C(C=C(C=C3C=C2)S(=O)(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO7S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60179908 | |
Record name | 4-Hydroxy-6-(3-sulphoanilino)naphthalene-2-sulphonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60179908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25251-42-7 | |
Record name | 4-Hydroxy-6-[(3-sulfophenyl)amino]-2-naphthalenesulfonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25251-42-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Hydroxy-6-(3-sulphoanilino)naphthalene-2-sulphonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025251427 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Hydroxy-6-(3-sulphoanilino)naphthalene-2-sulphonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60179908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-hydroxy-6-(3-sulphoanilino)naphthalene-2-sulphonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.493 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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